

Physicochemical Properties of Candicidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Candicidin is a polyene macrolide antifungal agent produced by the fermentation of Streptomyces griseus.[1][2] First described in the 1950s, it is recognized for its potent activity against various fungi, particularly Candida albicans.[2][3] Structurally, Candicidin is a complex of several related heptaene macrolides, with the major and most studied component being Candicidin D.[4][5][6] Its large macrolide ring, characterized by a series of seven conjugated double bonds, is responsible for its antifungal mechanism and its distinct physicochemical properties.[4][7] This guide provides an in-depth overview of the core physicochemical characteristics of Candicidin, offering crucial data for its application in research and drug development.

Chemical Identity and Structure

Candicidin is typically isolated as a yellow or brown powder.[8] It is a complex mixture of closely related analogues (A, B, C, and D), which can be separated based on their differential solubilities.[3][5][6]

Table 1: Chemical Identifiers for Candicidin



Identifier	Value	Reference
Molecular Formula	C59H84N2O18	[4][6][9]
Molecular Weight	~1109.3 g/mol	[4][6][9]
CAS Number	1403-17-4	[4][6]
Source Organism	Streptomyces griseus	[1][2][4]

Physicochemical Properties

The large, multifunctional structure of **Candicidin** dictates its solubility, stability, and other key physical properties. These characteristics are fundamental to designing effective formulation and delivery strategies.

Calculated and Predicted Properties

Computational models provide valuable estimates for several key physicochemical parameters.

Table 2: Summary of Quantitative Physicochemical Data for Candicidin

Property	Value	Method/Source	Reference
Water Solubility	0.00714 mg/mL	ALOGPS (Predicted)	[1]
LogP	-0.76	ALOGPS (Predicted)	[1]
1.7	DrugBank (Experimental)	[4]	
pKa (Strongest Acidic)	3.68	Chemaxon (Predicted)	[1]
pKa (Strongest Basic)	9.07	Chemaxon (Predicted)	[1]
Polar Surface Area	364.22 Ų	Chemaxon (Predicted)	[1]
Hydrogen Bond Acceptors	19	Chemaxon (Predicted)	[1]
Hydrogen Bond Donors	11	Chemaxon (Predicted)	[1]



Solubility Profile

Candicidin's solubility is poor in water and most common organic solvents, a characteristic feature of polyene macrolides.[5] Its amphiphilic nature allows for solubility in select polar organic solvents.

Table 3: Solubility of **Candicidin** in Various Solvents

Solvent Category	Soluble In	Poorly Soluble / Insoluble In	Reference
Aqueous	80% aqueous Tetrahydrofuran	Water	[5]
Alcohols	Methanol, Ethanol, Butanol, Glycerol, Benzyl alcohol, Ethylene glycol	[3]	
Polar Aprotic	Dimethyl sulfoxide (DMSO) (1 mg/mL)	Acetone, Ethyl acetate	[3]
Non-Polar	Benzene, Chloroform, Ether, Petroleum ether, Xylol, Carbon tetrachloride	[3]	

Stability

Candicidin is relatively stable as a solid but exhibits sensitivity to heat, light, and pH extremes, particularly in solution.

- Temperature: Stable for long-term storage at -20°C.[6] Concentrated solutions show better stability than dilute ones.[3] At neutral pH, it can withstand heating at 60°C for 10 minutes and storage at 4°C for a week with no significant loss of activity.[3]
- Light (UV): Must be protected from light. Exposure to UV radiation can induce photoisomerization, transforming the native molecule into its all-trans isomer.[10]



pH: Shows poor stability at extreme pH values.[3]

Spectral Properties

The defining structural feature of **Candicidin** is its heptaene chromophore (seven conjugated double bonds), which gives it a characteristic Ultraviolet-Visible (UV-Vis) absorption spectrum with multiple distinct peaks.[7]

Table 4: UV-Vis Absorption Maxima (λmax) of Candicidin

Solvent	Absorption Maxima (nm)	Reference
Methanol	~362, ~381, ~404	[3]
Ethanol	339, 358, 378, 400	[11]

Mechanism of Action

Candicidin exerts its fungicidal effect by disrupting the integrity of the fungal cell membrane.[1] [6] The process is initiated by the specific binding of the macrolide to ergosterol, the primary sterol in fungal membranes.[4][6][12] This interaction leads to the formation of transmembrane pores, causing a rapid efflux of intracellular ions, particularly K⁺, which disrupts the cell's ionic balance and leads to cell death.[1][11][12]



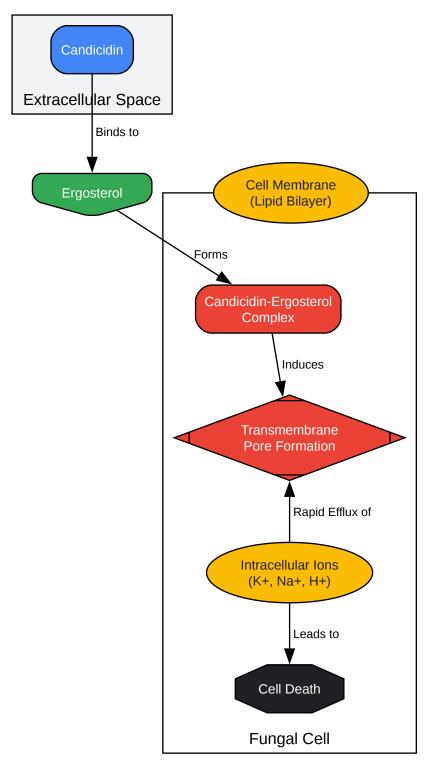


Figure 1: Mechanism of Action of Candicidin



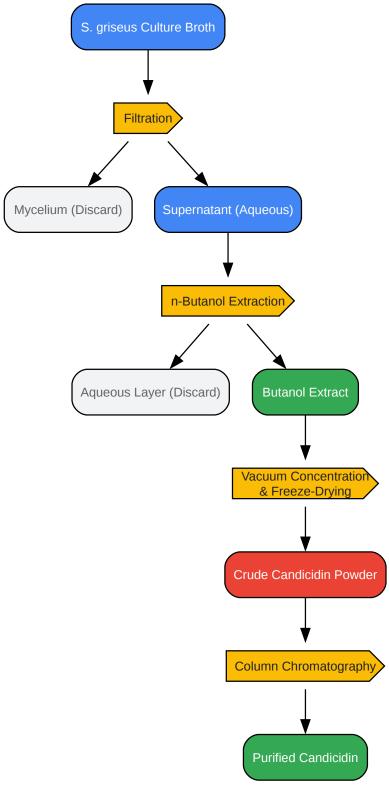


Figure 2: Workflow for Candicidin Extraction

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- To cite this document: BenchChem. [Physicochemical Properties of Candicidin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668254#physicochemical-properties-of-candicidin]

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